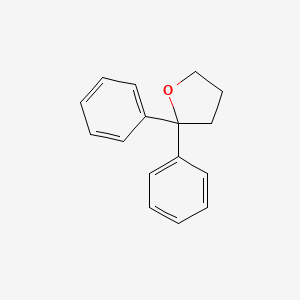

2,2-Diphenyltetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRSPOWNRLCCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237245 | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-15-0 | |

| Record name | Tetrahydro-2,2-diphenylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Diphenyltetrahydrofuran and Its Structural Analogues

Classical and Contemporary Approaches to Tetrahydrofuran (B95107) Annulation

The formation of the tetrahydrofuran ring, a five-membered cyclic ether, can be achieved through numerous synthetic routes. These methods can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloadditions. The choice of strategy often depends on the desired substitution pattern on the tetrahydrofuran ring and the availability of starting materials.

Intramolecular Cyclization Reactions for 2,2-Diphenyltetrahydrofuran Formation

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of cyclic compounds, including this compound. This approach involves the formation of a ring by the reaction of two functional groups within the same molecule.

The acid-catalyzed cyclization of 1,4-diols is a classical and straightforward method for the synthesis of tetrahydrofurans. In the context of this compound, the required precursor is 1,1-diphenyl-1,4-butanediol. The reaction proceeds via protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the other hydroxyl group, leading to the formation of the tetrahydrofuran ring and elimination of a water molecule.

A related approach involves the cyclization of hydroxy-olefin precursors, such as 4,4-diphenyl-3-buten-1-ol. This reaction is typically promoted by an acid catalyst, which protonates the double bond to generate a carbocation. Subsequent intramolecular attack by the hydroxyl group results in the formation of the this compound ring. The regioselectivity of this cyclization is governed by the stability of the resulting carbocation, with the formation of the tertiary carbocation adjacent to the two phenyl groups being highly favored.

| Precursor | Reagents/Conditions | Product |

| 1,1-Diphenyl-1,4-butanediol | Acid catalyst (e.g., H₂SO₄), heat | This compound |

| 4,4-Diphenyl-3-buten-1-ol | Acid catalyst (e.g., H₂SO₄) | This compound |

Electrophilic cyclization provides a mild and efficient method for the synthesis of substituted tetrahydrofurans. This strategy involves the reaction of an unsaturated alcohol with an electrophile, which activates the double bond towards intramolecular nucleophilic attack by the hydroxyl group.

Iodocyclization, a specific type of electrophilic cyclization, has been successfully employed for the synthesis of this compound derivatives. For instance, the treatment of 4,4-diphenyl-3-buten-1-ol with iodine and a base, such as sodium bicarbonate, leads to the formation of 2,2-diphenyl-5-(iodomethyl)tetrahydrofuran. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the hydroxyl group in an endo-trig fashion to yield the five-membered ring.

| Substrate | Reagents | Product |

| 4,4-Diphenyl-3-buten-1-ol | I₂, NaHCO₃ | 2,2-Diphenyl-5-(iodomethyl)tetrahydrofuran |

Ring-expansion reactions of epoxides offer an alternative route to tetrahydrofurans. While not a direct synthesis of this compound itself, this methodology is crucial for creating substituted tetrahydrofuran rings from smaller epoxide precursors. organic-chemistry.org For example, nucleophilic ring expansion of 2,2-disubstituted epoxides with dimethylsulfoxonium methylide can lead to the formation of oxetanes, which can then undergo a further ring expansion to yield tetrahydrofurans (oxolanes). organic-chemistry.org This process is stereospecific and allows for the preparation of optically active cyclic ethers. organic-chemistry.org The reaction conditions, particularly temperature, play a critical role in determining the product, with higher temperatures favoring the formation of the five-membered ring. organic-chemistry.org

Another approach involves the carbonylative ring expansion of epoxides to β-lactones, which can be further transformed into other heterocyclic systems. researchgate.net While this doesn't directly produce tetrahydrofurans, it highlights the versatility of epoxides as starting materials in heterocyclic synthesis. researchgate.netillinois.edu

Organometallic Reagent-Mediated Syntheses of this compound Derivatives

Organometallic reagents play a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity.

Indium-mediated allylation reactions have emerged as a powerful tool for carbon-carbon bond formation. nih.govbg.ac.rs This method can be applied to the synthesis of precursors for this compound derivatives. For instance, the indium-promoted allylation of a carbonyl compound can introduce an allyl group, which can then participate in a subsequent intramolecular cyclization reaction. nih.gov This strategy is particularly useful for the synthesis of complex molecules containing the tetrahydrofuran moiety. researchgate.net The reaction often proceeds with high stereoselectivity, making it valuable for the synthesis of enantiomerically enriched products. nih.gov

Platinum-Catalyzed Hydroalkoxylation Reactions

Platinum-catalyzed intramolecular hydroalkoxylation has emerged as a powerful tool for the synthesis of cyclic ethers, including derivatives of this compound. organic-chemistry.orgnih.gov This method relies on the ability of platinum(II) complexes to activate unactivated olefins towards nucleophilic attack by a tethered hydroxyl group. organic-chemistry.orgnih.gov

Research has demonstrated that a catalytic system comprising a platinum(II) salt, such as [PtCl2(H2C=CH2)]2, and a phosphine (B1218219) ligand, like P(4-C6H4CF3)3, effectively catalyzes the intramolecular hydroalkoxylation of γ-hydroxy olefins. organic-chemistry.orgnih.gov For instance, the reaction of 2,2-diphenyl-4-penten-1-ol with this catalytic system yields 2-methyl-4,4-diphenyltetrahydrofuran in good yield. nih.gov The reaction conditions are typically mild, and the method tolerates a variety of functional groups, including esters, amides, and ethers. organic-chemistry.orgnih.gov

The proposed mechanism for this transformation involves the coordination of the platinum catalyst to the alkene. This is followed by an outer-sphere attack of the hydroxyl group on the platinum-complexed olefin and subsequent proton transfer to afford the cyclic ether product. organic-chemistry.org The choice of ligand and reaction conditions can influence the efficiency and regioselectivity of the cyclization. organic-chemistry.orgnih.gov

Table 1: Platinum-Catalyzed Hydroalkoxylation of γ-Hydroxy Olefins

| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,2-diphenyl-4-penten-1-ol | [PtCl2(H2C=CH2)]2 / P(4-C6H4CF3)3 |

2-methyl-4,4-diphenyltetrahydrofuran | 78 | nih.gov |

| 2 | γ-hydroxy olefin | Catalyst C (1 mol%) / AgOTf (2 mol%) | Corresponding cyclic ether | Not specified | researchgate.net |

| 3 | δ-hydroxy olefin | [PtCl2(H2C=CH2)]2 / P(4-C6H4CF3)3 |

Corresponding tetrahydropyran | Not specified | nih.gov |

Palladium-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions

Palladium catalysis offers another versatile approach to tetrahydrofuran synthesis. While direct examples for this compound are not explicitly detailed in the provided context, the principles of palladium-catalyzed reactions, such as the stereoselective Heck redox-relay strategy, are applicable to the synthesis of substituted tetrahydropyrans and can be conceptually extended to tetrahydrofurans. nih.govstrath.ac.ukglobalauthorid.com These reactions often involve the formation of a C-C or C-O bond, with the palladium catalyst orchestrating the desired transformation.

A notable example in a related system is the synthesis of 2,6-trans-tetrahydropyrans using a palladium-catalyzed oxidative Heck redox-relay strategy. nih.gov This highlights the potential of palladium catalysis in constructing complex heterocyclic frameworks. Furthermore, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones have been developed for the enantioselective synthesis of 2,2-disubstituted 4-methylenetetrahydrofurans. nih.gov This method provides access to chiral tetrahydrofurans with high enantioselectivity. nih.gov

Copper-Catalyzed Cascade Cyclic Reactions in Furan (B31954) Synthesis

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of furan derivatives. These reactions often proceed through cascade or domino sequences, allowing for the rapid construction of complex molecules from simple starting materials. nih.govnih.gov

One such example is the synthesis of dithienofurans through a cascade copper-catalyzed dual C-S coupling and subsequent ring closure reaction. nih.govnih.gov While this specific example leads to a fused furan system, the underlying principles of copper-catalyzed cyclization are relevant to the broader field of furan synthesis. The proposed mechanism involves two catalytic cycles: a Cu(I)/Cu(III) cycle for the C-S coupling and a subsequent Cu(II)-induced cyclization. nih.govnih.gov This demonstrates the versatility of copper catalysis in facilitating complex bond-forming events.

Table 2: Copper-Catalyzed Synthesis of Dithienofuran Derivatives

| Entry | Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3,4-dibromo-2,5-dialkynylfuran | Cu(OAc)2 / Na2S·9H2O |

Aryl/heteroaryl/alkyl substituted dithienofurans | up to 70 | nih.govnih.gov |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for stoichiometric oxidants or reductants. dtic.milacs.org These methods utilize an electric current to drive chemical reactions, enabling transformations that can be difficult to achieve through conventional means.

Anodic oxidation has been explored as a method for the synthesis of furan derivatives. The electrochemical oxidation of furans can lead to the formation of radical cations, which can then undergo further reactions to form new C-C or C-O bonds. dtic.mil For instance, the anodic oxidation of substituted furans in the presence of nucleophiles like 1,4-naphthoquinones can lead to coupling products in high yields. dtic.mil While direct synthesis of this compound via this method is not explicitly described, the principle of generating reactive intermediates electrochemically is a key concept. In the absence of a suitable nucleophile, the electro-oxidation of furan can lead to the formation of conductive polymer films. dtic.mil

Electrochemistry can also be employed to facilitate cycloaddition reactions for the formation of heterocyclic rings. acs.orgrsc.org An electrochemically enabled (3+2) cycloaddition between unbiased alkenes and 1,3-dicarbonyls has been developed to access dihydrofuran derivatives. rsc.org This method utilizes a specific electrode material and an electrocatalyst to achieve the desired transformation, highlighting the importance of the electrochemical setup in controlling reactivity. rsc.org Similarly, electrochemical [2+1] and [2+2] cycloaddition reactions of alkene radical cations have been demonstrated for the synthesis of cyclopropanes and cyclobutanes, showcasing the potential of electrochemistry to mediate various cycloaddition pathways. acs.org

Catalytic Approaches in this compound Synthesis

A variety of catalytic approaches beyond those already discussed are continuously being developed for the synthesis of tetrahydrofurans. These methods often focus on improving efficiency, selectivity, and substrate scope.

Catalytic enantioselective synthesis of tetrahydrofurans has been achieved through a dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes. nih.gov This method, catalyzed by a magnesium-based complex, provides enantioenriched tetrahydrofuran derivatives in good yields and high diastereoselectivity. nih.gov

Furthermore, the development of "donor-acceptor"-type platinum catalysts has shown high efficiency in both hydroalkoxylation and hydroamination of unactivated alkenes under mild conditions. nih.govresearchgate.net These catalysts exhibit broad substrate scope, accommodating various alkene substitution patterns. nih.govresearchgate.net Mechanistic studies suggest a pathway involving the dissociation and re-association of ligands to form a reactive intermediate. nih.gov

Role of Chiral Phosphine/Copper(I) Complexes

Copper-catalyzed asymmetric synthesis has emerged as a powerful tool for the construction of chiral heterocycles. While specific examples detailing the synthesis of this compound using chiral phosphine/copper(I) complexes are not extensively documented in the reviewed literature, the general applicability of this methodology to the synthesis of related furan and dihydrofuran structures suggests its potential for the target molecule. scispace.comchemistryviews.orgdicp.ac.cn For instance, copper(I) complexes with chiral ligands have been successfully employed in the asymmetric synthesis of P-chiral aminophosphinites and in [3+3] annulation reactions to construct complex heterocyclic systems with high enantioselectivity. nih.govrsc.org

A notable example is the copper(II)-catalyzed enantioselective cycloisomerization-indole addition reaction, which, although not involving a phosphine ligand, demonstrates the utility of chiral copper catalysts in synthesizing highly substituted furans. scispace.com In this process, a copper(II) phosphate (B84403) catalyst promotes the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, with subsequent nucleophilic attack occurring with high enantioselectivity. scispace.com Furthermore, the development of chiral tridentate P,N,N ligands in combination with Cu(OTf)₂ has enabled the enantioselective synthesis of highly functionalized dihydrofurans through a formal [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cn These examples underscore the potential of leveraging chiral copper catalysis for the asymmetric synthesis of 2,2-disubstituted tetrahydrofurans.

Iron Porphyrins and Iron Salens in Enantioselective Cyclizations

Iron-based catalysts, particularly iron porphyrins and iron salens, have proven to be highly effective in the enantioselective synthesis of tetrahydrofurans through the ring-expansion of epoxides with alkenes. scispace.comnih.govnih.govresearchgate.net This method offers a direct route to substituted tetrahydrofurans with high yields and, in the case of chiral catalysts, high enantioselectivity.

Research has demonstrated that simple, bench-stable iron(III) porphyrins and iron(III) salophens can catalyze the intermolecular ring-expansion reaction of aryl epoxides with styrenes, exhibiting catalytic activity significantly higher than previously reported iron(II) salens. scispace.com The use of very low catalyst loadings, as low as 1 mol%, is sufficient to achieve high yields of the corresponding tetrahydrofuran products, up to 98%. scispace.comnih.govresearchgate.net

For enantioselective transformations, chiral iron salen-type complexes have shown considerable promise. scispace.com An iron(III) salen complex based on an axially chiral 1,1'-binaphthalene (B165201) backbone has been successfully used to catalyze the reaction with high enantioselectivity. scispace.comnih.gov For example, in the synthesis of calyxolane A, an enantiomeric excess of 92% was achieved. scispace.comnih.gov The mechanism of the iron porphyrin-catalyzed reaction is believed to proceed through a Fe³⁺-Fe²⁺ redox cycle. scispace.com

The table below summarizes the performance of various chiral iron complexes in the enantioselective ring-expansion reaction.

| Catalyst | Ligand Type | Enantiomeric Excess (ee) | Reference |

| Halterman Fe(III) porphyrin | Porphyrin | 74% (for 3aa), 72% (for 4aa) | scispace.com |

| Gross Fe(III) porphyrin | Porphyrin | Lower than Halterman | scispace.com |

| Zhang Fe(III) porphyrin | Porphyrin | Lower than Halterman | scispace.com |

| Chiral Fe(III) salen | Salen | Up to 92% (for calyxolane A) | scispace.comnih.gov |

Use of Deep Eutectic Systems in Directed Lithiation and Alkylative Ring-Opening

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents in organic synthesis. nih.govthieme-connect.deresearchgate.net Their unique properties, such as low cost, low toxicity, and biodegradability, make them attractive for various chemical transformations. nih.govrsc.org In the context of tetrahydrofuran chemistry, DESs have been utilized in directed lithiation and alkylative ring-opening reactions.

A study has shown that o-tolyl-substituted tetrahydrofurans can undergo a highly regioselective alkylative ring-opening through a lateral lithiation reaction. chemistryviews.org This process, which leads to the formation of functionalized primary alcohols, can be conducted in protic eutectic mixtures at mild conditions (0 °C and under air), demonstrating the potential of DESs to facilitate reactions that are typically sensitive to protic environments. chemistryviews.org Furthermore, the regioselective desymmetrization of diaryltetrahydrofurans has been achieved via a directed ortho-lithiation, a reaction that can be efficiently carried out in greener solvents like cyclopentyl methyl ether and even in protic eutectic mixtures. researchgate.net

The use of DESs is not limited to ring-opening reactions. They have also been employed as effective media for the synthesis of various heterocyclic compounds, where they can act as both the solvent and catalyst. nih.govthieme-connect.de For instance, the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been successfully performed in choline (B1196258) chloride-based DESs. nih.govthieme-connect.de While direct synthesis of this compound in DESs is not explicitly detailed, the successful application of these solvent systems in related transformations suggests their potential for developing more sustainable synthetic routes to this class of compounds.

HFIP-Promoted Synthesis from Epoxides and Alkenes

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent with unique properties that can promote various organic reactions, often without the need for a catalyst. nih.gov In the realm of tetrahydrofuran synthesis, HFIP has been successfully employed to mediate the reaction of epoxides with electron-rich alkenes to produce substituted tetrahydrofurans. nih.govnih.gov

This catalyst-free method proceeds under smooth reaction conditions, affording the corresponding tetrahydrofuran adducts in moderate yields for a majority of the cases studied. nih.gov The reaction is initiated by the addition of HFIP to a mixture of the epoxide and alkene, followed by stirring at a moderate temperature (e.g., 45 °C). nih.gov This methodology has proven to be versatile, allowing for the synthesis of novel spiro compounds based on the tetrahydrofuran scaffold, as well as tetrahydrofurobenzofuran derivatives. nih.gov

Mechanistic investigations suggest that the reaction pathway may vary depending on the nucleophilicity of the alkene involved, potentially proceeding through a purely ionic mechanism or an SN2-type process. nih.gov The scope of the reaction has been explored with various epoxides and alkenes, demonstrating its utility in generating a range of substituted tetrahydrofurans. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The control of stereochemistry during the synthesis of this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. Consequently, significant research efforts have been directed towards the development of diastereoselective and enantioselective synthetic methods.

Diastereoselective Control in Ring Formation

Achieving diastereoselective control in the formation of the tetrahydrofuran ring is a key challenge in the synthesis of its substituted derivatives. Several strategies have been developed to address this, often relying on the use of specific catalysts or reaction conditions to favor the formation of one diastereomer over others.

Palladium-catalyzed oxidative cyclization of alkenols is a known method for synthesizing cyclic ethers, but it often suffers from low diastereoselectivity in the formation of tetrahydrofurans from trisubstituted olefins. chemistryviews.org However, a modified approach using a PdCl₂/1,4-benzoquinone catalyst system in conjunction with a substrate containing a hydrogen-bond acceptor has been shown to enhance both reactivity and diastereoselectivity. chemistryviews.org Similarly, palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes with aryl bromides can produce 2,1'-disubstituted tetrahydrofurans with moderate diastereoselectivity. nih.gov In contrast, when substrates with internal cyclic alkenes are used, excellent diastereoselectivities (>20:1) can be achieved, leading to the formation of fused bicyclic and spirocyclic tetrahydrofuran derivatives. nih.gov The stereoselective synthesis of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans has also been accomplished via palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl and vinyl bromides. nih.gov

Other approaches to diastereoselective tetrahydrofuran synthesis include the reaction of γ,δ-epoxycarbanions with aldehydes, which can yield hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov In this method, the initial aldol-type addition is non-diastereoselective but reversible, allowing for thermodynamic control over the subsequent cyclization to favor the formation of a single main diastereomer. nih.gov Furthermore, highly substituted tetrahydrofurans have been synthesized with high stereoselectivity through a visible light-induced De Mayo acetalization of benzoylacetones. nih.gov

The table below provides examples of diastereoselective tetrahydrofuran syntheses.

| Method | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Pd-Catalyzed Oxidative Cyclization of Alkenols | PdCl₂/1,4-benzoquinone | Enhanced dr | chemistryviews.org |

| Pd-Catalyzed Reaction of γ-Hydroxy Internal Cyclic Alkenes | Palladium catalyst | >20:1 | nih.gov |

| Pd-Catalyzed Reaction of γ-Hydroxy Terminal Alkenes | Palladium catalyst | Up to >20:1 | nih.gov |

| Reaction of γ,δ-Epoxycarbanions with Aldehydes | Lithium and potassium tert-butoxides | High dr | nih.gov |

| Visible Light-Induced De Mayo Acetalization of Benzoylacetones | Visible light | High stereoselectivity | nih.gov |

Chemoenzymatic Desymmetrization Techniques

Chemoenzymatic methods, particularly those involving kinetic resolution and desymmetrization, offer a powerful approach to obtaining enantiomerically pure compounds. researchgate.net These techniques leverage the high selectivity of enzymes to differentiate between enantiomers or prochiral functional groups.

In the context of substituted tetrahydrofurans, lipase-catalyzed enzymatic resolution has been employed as a key step in the stereoselective synthesis of derivatives designed as HIV-1 protease inhibitors. dicp.ac.cn This method allows for the separation of enantiomers, providing access to optically active tetrahydrofuran building blocks. dicp.ac.cn

While direct chemoenzymatic desymmetrization for the synthesis of this compound is not extensively reported, the principles have been applied to related heterocyclic systems. For example, the lipase-catalyzed enantioselective acetylation of a prochiral alcohol has been a crucial step in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans. researchgate.net This highlights the potential of applying similar chemoenzymatic strategies to prochiral precursors of this compound to achieve high enantioselectivity.

Furthermore, non-enzymatic chemical methods for desymmetrization have also been developed. A notable example is the regioselective desymmetrization of diaryltetrahydrofurans via a directed ortho-lithiation reaction, which provides an efficient route to functionalized, non-symmetric tetrahydrofuran derivatives. researchgate.net

Application of Chiral Auxiliaries in Asymmetric Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. This approach involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. While specific examples detailing the use of chiral auxiliaries for this compound are not prevalent in the reviewed literature, the synthesis of its structural analogues, such as other substituted tetrahydrofurans, provides significant insight into this methodology.

A notable application involves the use of Evans-type chiral auxiliaries, specifically N-acetyl oxazolidin-2-thiones, in the diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. acs.org In this method, the titanium enolate of an N-acetyl (R)-oxazolidin-2-thione is reacted with an acetylated γ-lactol. The chiral auxiliary steers the addition to produce the trans isomer with very high diastereoselectivity. acs.org Following the reaction, the auxiliary can be recovered. For instance, a simple transesterification with potassium carbonate in methanol (B129727) can yield the corresponding methyl ester of the product while allowing for the recovery of the chiral auxiliary in a pure optical form. acs.org In one case, the adduct was reduced using lithium borohydride (B1222165) (LiBH₄) to give the primary alcohol, with the chiral auxiliary being recovered in 91% yield. acs.org

Another powerful example is the use of a chiral vinyl sulfoxide (B87167) as an auxiliary in a Diels-Alder cycloaddition to create precursors for highly substituted tetrahydrofurans. nih.gov This method undergoes a highly diastereoselective [4+2] cycloaddition with substituted furans. The resulting cycloadducts can then be transformed into 2,2,5-tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans through further chemical modifications. nih.govresearchgate.net The chiral sulfoxide group effectively controls the facial selectivity of the Diels-Alder reaction, leading to a high degree of stereocontrol in the product. nih.gov

Table 1: Application of Chiral Auxiliaries in the Synthesis of Tetrahydrofuran Analogues

| Chiral Auxiliary | Target Analogue | Reaction Type | Key Findings | Reference |

| N-acetyl (R)-oxazolidin-2-thione | trans-2,5-Disubstituted tetrahydrofurans | Aldol-type addition | High diastereoselectivity (trans/cis ratio up to 100:0); Auxiliary recovered in high yield (>90%). | acs.org |

| Chiral vinyl sulfoxide | 2,2,5-Tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans | Diels-Alder Cycloaddition | Highly diastereoselective cycloaddition; provides access to stereochemically complex tetrahydrofurans. | nih.govresearchgate.net |

Methods for Obtaining Chiral this compound Isomers

Several distinct methods have been developed to obtain enantiomerically enriched or pure isomers of 2,2-disubstituted tetrahydrofurans, which are directly analogous to this compound. These methods include catalytic asymmetric synthesis, the use of substrates from the chiral pool, and chromatographic resolution.

One of the most advanced techniques is the catalytic asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with ketones. nih.gov This reaction, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, allows for the direct synthesis of enantioenriched 2,2-disubstituted 4-methylenetetrahydrofurans from aryl ketones. nih.gov This approach provides rapid access to these chiral structures with high enantioselectivity, reaching up to 95% enantiomeric excess (ee). nih.gov The reaction demonstrates excellent potential for creating quaternary stereocenters, a significant challenge in asymmetric synthesis. nih.gov

An alternative strategy involves starting with enantiomerically pure precursors derived from the chiral pool. A convenient method has been reported for synthesizing novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives from corresponding chiral lactone acids. researchgate.net These lactone acids are first synthesized via an asymmetric process and are then converted into the target tetrahydrofuran derivatives in a two-step sequence involving protection of the carboxylic acid followed by reduction. researchgate.net This strategy effectively transfers the existing chirality of the starting material to the final product.

Furthermore, established resolution techniques can be applied to separate enantiomers from a racemic mixture of this compound. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are particularly powerful. wvu.edu These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus allowing for their separation. wvu.edu While not a synthetic method for creating chirality, chiral chromatography is a crucial and widely used technique for obtaining enantiomerically pure compounds for research and industrial applications. wvu.edu

Table 2: Catalytic Asymmetric Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Analogues

| Substrate | Catalyst System | Product | Key Findings | Reference |

| Aryl Ketones | Pd(0) / Chiral Phosphoramidite Ligand | 2,2-Disubstituted 4-methylenetetrahydrofurans | Provides direct access to enantioenriched products; Achieves up to 96% yield and 95% ee. | nih.gov |

| Acetophenone derivatives | CpPd(η³-C₃H₅) / L1 (Phosphoramidite) | (R)-2-Methyl-4-methylene-2-phenyltetrahydrofuran | 86% yield, 85% ee. | nih.gov |

| 4-Acetyl-4′-bromobiphenyl | CpPd(η³-C₃H₅) / L1 (Phosphoramidite) | (R)-2-(4′-bromobiphenyl-4-yl)-2-methyl-4-methylenetetrahydrofuran | 87% yield. | nih.gov |

Elucidation of Reaction Mechanisms in 2,2 Diphenyltetrahydrofuran Synthesis and Transformations

Understanding Regio- and Stereochemical Aspects of Reactions

The control of regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in the synthesis of complex molecules like substituted 2,2-diphenyltetrahydrofurans.

Regioselectivity: In radical cyclizations, the preference for forming a five-membered ring (5-exo closure) over a six-membered ring (6-endo closure) is a classic example of kinetic control. libretexts.org However, this preference can be overturned. For example, if a 5-exo cyclization would lead to a highly strained system, such as trans-fused five-membered rings, the alternative 6-endo pathway may be favored. libretexts.org In catalytic reactions, the choice of catalyst can also dictate regioselectivity. For instance, photocatalysis using different organic chromophores can control the regioselectivity of the intramolecular cyclization of bifunctional α-phenyl alkenes. organic-chemistry.org

Stereoselectivity: Many modern synthetic methods aim for high stereoselectivity.

Diastereoselectivity: In palladium-catalyzed methods for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes, diastereoselectivities greater than 20:1 have been achieved. organic-chemistry.org Similarly, Pd-catalyzed tandem oxidative cyclization–redox relay reactions can proceed with high diastereoselectivity, which is attributed to intramolecular hydrogen bonding constraining the transition state. nih.gov

Enantioselectivity: The use of chiral catalysts enables enantioselective synthesis. A palladium-catalyzed [3+2] cycloaddition with a chiral phosphoramidite (B1245037) ligand produced 2,2-disubstituted tetrahydrofurans with up to 95% enantiomeric excess (ee). nih.gov Another example is a two-step synthesis of anti-2,4-disubstituted tetrahydrofurans using a Pd-catalyzed Hayashi–Heck arylation with a chiral ligand to generate the initial dihydrofuran enantioselectively. acs.org

The following table provides examples of stereoselective syntheses of tetrahydrofuran (B95107) derivatives.

| Reaction Type | Catalyst/Reagent | Selectivity Type | Achieved Selectivity | Reference |

| Pd-catalyzed C-C/C-O bond formation | Pd(0) catalyst | Diastereoselective | >20:1 | organic-chemistry.org |

| Pd-catalyzed oxidative cyclization | PdCl₂/BQ with H-bonding substrate | Diastereoselective | High | nih.gov |

| Pd-catalyzed [3+2] cycloaddition | Pd(0) / Chiral Phosphoramidite | Enantioselective | up to 95% ee | nih.gov |

| Hayashi–Heck/Hydroformylation | Pd(0) / (R)-hexaMeOBiphep | Enantioselective | High | acs.org |

This table highlights different strategies for achieving high stereocontrol in tetrahydrofuran synthesis.

Differentiation of Ionic and SN2-Type Mechanisms in Ring Formations

The formation of the tetrahydrofuran ring can occur through distinct mechanistic pathways, principally ionic (Sɴ1-like) and concerted nucleophilic substitution (Sɴ2-type) mechanisms. nih.gov

An Sɴ2-type mechanism involves a single, concerted step where the nucleophile (the hydroxyl group) attacks the electrophilic carbon center at the same time the leaving group departs. pressbooks.pub This process is characterized by a "backside attack," which leads to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com The rate of an Sɴ2 reaction is sensitive to steric hindrance; bulky groups around the electrophile can significantly slow down or prevent the reaction. pressbooks.pub Intramolecular Sɴ2 reactions are common in tetrahydrofuran synthesis, especially when a good leaving group (like a halide or sulfonate) is present on a carbon chain with a suitably positioned hydroxyl group. nih.gov

An ionic mechanism (often Sɴ1-like) involves a two-step process. First, the leaving group departs to form a carbocation intermediate. Second, the nucleophilic hydroxyl group attacks the carbocation. The formation of a carbocation intermediate is favored by stabilizing factors, such as the presence of two phenyl groups which can delocalize the positive charge. These reactions are often catalyzed by acids, which protonate the leaving group (e.g., a hydroxyl group) to turn it into a better leaving group (water). researchgate.net A key feature of ionic mechanisms is that the carbocation intermediate is planar, meaning the nucleophile can attack from either face, often leading to a mixture of stereoisomers (racemization) if the carbon is a stereocenter.

Distinguishing between these mechanisms can be achieved by observing the stereochemical outcome of the reaction. A reaction that proceeds with complete inversion of configuration strongly suggests an Sɴ2 mechanism, whereas a reaction that results in racemization or a mixture of diastereomers points towards an ionic pathway involving a carbocation intermediate.

| Feature | Sɴ2-Type Mechanism | Ionic (Sɴ1-Like) Mechanism |

| Number of Steps | One (concerted) | Two or more |

| Intermediate | None (only a transition state) | Carbocation |

| Stereochemistry | Inversion of configuration | Racemization or mixture of diastereomers |

| Rate Determining Step | Bimolecular (Nucleophile + Substrate) | Unimolecular (Formation of carbocation) |

| Favored by | Good nucleophile, unhindered substrate | Stable carbocation, polar protic solvents |

This table compares the key characteristics of Sɴ2-type and ionic mechanisms in the context of ring formation.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2,2 Diphenyltetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including 2,2-diphenyltetrahydrofuran. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. libretexts.org Electronegative atoms and unsaturated groups, such as the oxygen atom and phenyl rings in this compound, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). libretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, the protons of the tetrahydrofuran (B95107) ring and the phenyl groups exhibit characteristic signals. The protons on the phenyl rings typically appear in the aromatic region, generally between 7.0 and 7.5 ppm. The protons on the tetrahydrofuran ring at positions 3, 4, and 5 will have distinct chemical shifts influenced by their proximity to the oxygen atom and the phenyl substituents. The protons at C5, being adjacent to the oxygen atom, are expected to be the most deshielded of the aliphatic protons and would likely appear around 3.6-4.5 ppm. libretexts.org The protons at C3 and C4 would appear further upfield, typically in the range of 1.5-2.5 ppm.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structural motifs.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.45 | Multiplet (m) | 10H |

| H-5 (CH₂) | ~3.80 | Triplet (t) | 2H |

| H-3 (CH₂) | ~2.30 | Multiplet (m) | 2H |

| H-4 (CH₂) | ~1.90 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. oregonstate.edu

For this compound, distinct signals are expected for the quaternary carbon at C2, the methylene (B1212753) carbons of the tetrahydrofuran ring at C3, C4, and C5, and the carbons of the two phenyl groups. The quaternary carbon C2, bonded to two phenyl groups and an oxygen atom, would be significantly deshielded and is expected to appear in the range of 80-90 ppm. The carbon C5, being adjacent to the oxygen atom, would also be deshielded, with an expected chemical shift around 60-70 ppm. libretexts.org The carbons at C3 and C4 would resonate at higher fields, typically between 20 and 40 ppm. pdx.edu The aromatic carbons of the phenyl groups will appear in the characteristic downfield region of approximately 120-150 ppm. oregonstate.edu

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (quaternary) | ~85 |

| C5 (CH₂) | ~68 |

| C3 (CH₂) | ~35 |

| C4 (CH₂) | ~25 |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | 125 - 129 |

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.org This effect is invaluable for determining the relative stereochemistry of molecules by providing information about through-space proximity of atoms, typically within 5 Å. organicchemistrydata.org NOE experiments, such as the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, can map these spatial relationships. wikipedia.org

In the context of substituted tetrahydrofurans, NOE experiments can be used to establish the relative configuration of substituents on the ring. For a derivative of this compound with a substituent, for instance at the C3 position, an NOE experiment could elucidate its spatial relationship with the phenyl groups at C2. If an NOE enhancement is observed between a proton on the C3 substituent and the protons of one of the phenyl rings, it would indicate that they are on the same side of the tetrahydrofuran ring (a cis relationship). Conversely, the absence of such an enhancement would suggest a trans relationship.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process often causes the molecule to fragment in a characteristic and reproducible manner. libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds within the tetrahydrofuran ring and the loss of phenyl groups. Common fragmentation pathways for ethers include cleavage of the C-C bond adjacent to the oxygen (α-cleavage) and cleavage of the C-O bond. libretexts.org For this compound, a significant fragment could arise from the loss of a phenyl radical (C₆H₅•), resulting in a stable oxonium ion. Another possible fragmentation is the cleavage of the tetrahydrofuran ring.

A table of potential major fragments in the GC-MS spectrum of this compound is presented below.

| m/z | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 224 | [C₁₆H₁₆O]⁺ (Molecular Ion) | - |

| 147 | [C₁₀H₁₁O]⁺ | C₆H₅• |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₉H₁₁• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₁₀H₁₁O• |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a significant advantage over low-resolution MS.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net Unlike the hard ionization of EI, ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov This makes it an excellent method for accurately determining the molecular weight of the parent compound. researchgate.net When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected parent ion can be induced to obtain structural information. researchgate.net

For this compound, HRMS-ESI would be used to confirm its exact molecular formula (C₁₆H₁₆O) by measuring the precise mass of the [M+H]⁺ or [M+Na]⁺ ion. For instance, the predicted exact mass of the [M+H]⁺ ion for C₁₆H₁₆O is 225.12740. uni.lu An experimental measurement that matches this value to within a few parts per million provides strong evidence for the assigned molecular formula.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the chemical bonds and functional groups within a molecule. mdpi.com By measuring the interaction of infrared radiation with a sample, we can obtain a unique spectral fingerprint that corresponds to the molecule's vibrational modes. mdpi.com This section details the application of various vibrational spectroscopy methods for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. vscht.cz The resulting IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹) and provides a characteristic pattern of absorption bands that are specific to the functional groups present. vscht.czrjpn.org

For this compound, the key functional groups are the tetrahydrofuran ring (a cyclic ether) and the two phenyl groups. The expected IR absorption bands for these moieties can be predicted based on characteristic group frequencies.

Aromatic C-H Stretching: The phenyl groups will exhibit C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the tetrahydrofuran ring will show stretching vibrations just below 3000 cm⁻¹, usually in the 2995-2850 cm⁻¹ range. vscht.cz

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.czmdpi.com

C-O-C Stretching: The most characteristic band for the tetrahydrofuran ether linkage is the C-O-C asymmetric stretching vibration, which is typically strong and found in the 1150-1070 cm⁻¹ range. nist.gov

Out-of-Plane (oop) C-H Bending: The substitution pattern on the phenyl rings can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. vscht.cz

The following table summarizes the expected characteristic IR absorptions for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenyl Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Tetrahydrofuran Ring | C-H Stretch | 2995 - 2850 | Medium to Strong |

| Phenyl Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Tetrahydrofuran Ring | CH₂ Scissoring | ~1470 - 1450 | Medium |

| Ether Linkage | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

| Phenyl Rings | C-H Out-of-Plane Bend | 900 - 675 | Strong |

This table presents expected values based on established correlation charts for the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional dispersive IR spectroscopy. eag.com It collects an interferogram of the sample signal using an interferometer, and then employs a mathematical algorithm known as the Fourier transform to convert it into a spectrum. eag.com This technique offers significant advantages, including higher speed, greater sensitivity (signal-to-noise ratio), and better resolution. eag.comnih.gov

When analyzing this compound, FTIR spectroscopy is the preferred method for obtaining high-quality vibrational spectra. mdpi.com The technique can be used to identify the compound, assess its purity, and confirm its structural features by comparing the obtained spectrum with reference databases or by analyzing the characteristic absorption bands as detailed in the IR spectroscopy section. rjpn.orgeag.com Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the direct analysis of solid or liquid samples with minimal preparation, making it a versatile tool for routine characterization. nih.gov The interpretation of the FTIR spectrum of this compound would follow the same principles as for a standard IR spectrum, focusing on the identification of vibrations associated with the phenyl and tetrahydrofuran groups. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. lbt-scientific.com It is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. lbt-scientific.com

Key aspects of Raman spectroscopy for the analysis of this compound include:

Symmetry and Selection Rules: Vibrations that are symmetric and involve a change in the polarizability of the molecule are typically strong in Raman spectra. In contrast, asymmetric vibrations with a strong change in dipole moment are strong in IR. nih.gov Therefore, the symmetric stretching of the non-polar C=C bonds in the phenyl rings would be expected to produce a very strong Raman signal.

Complementary Information: The C-O-C ether stretch, which is strong in the IR spectrum, would likely be weaker in the Raman spectrum. Conversely, the aromatic ring breathing modes are often prominent in Raman spectra.

Low-Frequency Modes: Raman spectroscopy is particularly effective for observing low-frequency vibrations, such as the skeletal modes of the tetrahydrofuran ring. irb.hr Studies on solid tetrahydrofuran have identified bands below 400 cm⁻¹ corresponding to pseudorotational and radial modes of the ring. irb.hr

A complete structural elucidation benefits from the application of both IR and Raman spectroscopy, as they provide a more comprehensive picture of the molecule's vibrational modes. nih.gov

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is an experimental science that provides the most definitive information about the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique works by diffracting a beam of X-rays off the ordered array of atoms in a single crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgyoutube.com

For a molecule like this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide unambiguous proof of its structure. The analysis would yield precise data on:

The conformation of the tetrahydrofuran ring (e.g., envelope or twist).

The exact bond lengths and angles of all atoms.

The orientation of the two phenyl groups relative to the tetrahydrofuran ring.

The packing of molecules within the crystal lattice.

The table below shows the crystallographic data obtained for this derivative, illustrating the type of detailed information provided by an X-ray diffraction study. iucr.org

| Parameter | Value for α-2-ethyl-5-methyl-3,3-diphenyltetrahydrofuran |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.235 |

| b (Å) | 10.318 |

| c (Å) | 8.911 |

| α (°) | 93.28 |

| β (°) | 114.42 |

| γ (°) | 90.11 |

| Mean C-O bond length (Å) | 1.445 |

| C(sp³)-C(sp³) bond lengths (Å) | 1.517, 1.543, 1.556 |

| Internal Angle at O (°) | 110.8 |

| Internal Angle at C(3) (°) | 99.4 |

Data from the crystal structure determination of α-2-ethyl-5-methyl-3,3-diphenyltetrahydrofuran. iucr.org

This definitive structural information is crucial for understanding the molecule's physical and chemical properties and is considered the "gold standard" for structural characterization. lbt-scientific.comnih.gov

Ultraviolet (UV) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The technique is particularly useful for identifying and quantifying compounds containing chromophores—functional groups that absorb UV or visible light. science-softcon.de

In this compound, the primary chromophores are the two phenyl groups. The saturated tetrahydrofuran ring itself does not absorb significantly in the standard UV region (above 200 nm). nist.gov The UV spectrum is therefore expected to be dominated by the electronic transitions of the benzene (B151609) rings.

π → π* Transitions: Aromatic systems like benzene exhibit strong absorptions due to π → π* transitions. For an isolated benzene ring, these typically occur as a strong band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 255 nm.

Expected Spectrum: For this compound, the presence of two phenyl groups attached to the same carbon atom will influence the electronic environment. The absorption maxima (λmax) may be slightly shifted and intensified compared to simple monosubstituted benzenes. The spectrum would likely show intense absorption below 220 nm and one or more weaker, possibly structured, bands in the 250-270 nm region, characteristic of the phenyl chromophores. researchgate.netresearchgate.net The solvent used for the analysis can also influence the position of these absorption bands. lsu.edu

UV spectroscopy provides valuable insights into the electronic structure of the molecule, confirming the presence of the aromatic system and complementing the structural information obtained from other spectroscopic methods. rsc.orgontosight.ai

Computational and Theoretical Studies on 2,2 Diphenyltetrahydrofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the reactivity and reaction pathways of various organic molecules.

DFT calculations are instrumental in determining the activation energies (ΔE‡) and Gibbs free energies of activation (ΔG‡) for chemical reactions. This information is crucial for predicting reaction feasibility and understanding the energetic landscape of a reaction pathway. For instance, in cycloaddition reactions involving furan (B31954) derivatives, DFT calculations have been used to determine the energetic profiles of different pathways, providing insights into the observed regiochemical outcomes. researchgate.net The calculation of activation barriers helps in identifying the rate-determining step of a reaction. researchgate.net

Computational studies on reactions forming dihydrofuran and tetrahydrofuran (B95107) skeletons have utilized DFT to map out the potential energy surfaces of various reaction pathways. researchgate.net These calculations can reveal the relative stabilities of intermediates and transition states, thereby explaining the selectivity observed in product formation. For example, in the reaction of 2-methoxyfuran (B1219529) with a nitroalkene, DFT calculations showed that the formation of certain zwitterionic intermediates was key to understanding the reaction mechanism, while ruling out a previously postulated Diels-Alder pathway. nih.gov

Table 1: Representative Activation Energy Calculations in Furan Chemistry

| Reactant 1 | Reactant 2 | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Furan | Allene | ωB97XD/6-311+G(d,p)/SMD(MeCN) | ΔG‡ | Varies | researchgate.net |

| 2-Methoxyfuran | Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate | wb97xd/6-311+G(d,p)(PCM) | Activation Energy | Varies by pathway | nih.gov |

| Keto-vinylidenecyclopropane | - | DFT | Activation Energy | Varies by pathway | researchgate.net |

Note: The values for activation energies are highly dependent on the specific reaction and computational level of theory.

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and reactivity of molecules. nih.gov DFT methods, often combined with tools like the Non-Covalent Interaction (NCI) plot, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM), are used to visualize and quantify these weak interactions. scielo.org.mxresearchgate.net

Molecular Modeling and Simulation for Conformational Analysis and Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. Conformational analysis, a key aspect of molecular modeling, aims to identify the stable conformations of a flexible molecule and the energy barriers between them. slideshare.net For a molecule like 2,2-diphenyltetrahydrofuran, with its phenyl rings and flexible tetrahydrofuran core, multiple low-energy conformations are possible.

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule by simulating its atomic motions over time. scirp.orgcsic.es By introducing thermal energy, MD simulations allow the molecule to overcome energetic barriers and sample a wide range of conformations, providing a dynamic picture of its behavior. csic.es These simulations are invaluable for understanding the flexibility of molecules and identifying transient intermediates that may not be directly observable experimentally. scirp.orgmdpi.com

Theoretical Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, with increasing accuracy. nih.gov These predictions are a valuable tool for structure elucidation and for interpreting complex experimental spectra. DFT calculations are commonly used for this purpose. However, achieving high accuracy for parameters like proton NMR chemical shifts in solids can require advanced computational approaches that account for factors such as molecular dynamics and nuclear quantum effects. nih.gov For complex organic molecules, theoretical predictions can help assign signals in NMR and other spectra to specific atoms or functional groups within the molecule.

Computational Insights into Regio- and Stereoselectivity

Many chemical reactions can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry provides a framework for understanding and predicting the observed selectivity. By calculating the activation energies of the different reaction pathways leading to these isomers, chemists can determine which pathway is energetically favored. researchgate.netnih.gov

For cycloaddition reactions, which are common for furan derivatives, distortion/interaction analysis can be employed to dissect the activation energy into components related to the distortion of the reactants and the interaction between them. researchgate.netrsc.org This analysis can reveal the origins of regio- and stereoselectivity. For instance, in the Diels-Alder reaction of furans with allenes, the interaction energy was found to be the dominant factor in controlling the regiochemistry. researchgate.net Similarly, in [3+2] cycloaddition reactions, DFT calculations and the analysis of conceptual DFT indices can predict the global electronic flux and explain the observed selectivity. nih.gov Computational studies have also shed light on the regioselectivity of Nazarov cyclizations involving indole (B1671886) derivatives, demonstrating how the reaction environment can influence the outcome. rsc.org

Structure-Activity Relationship Studies (from a theoretical/binding perspective)

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and development. nih.govnih.gov Computational methods play a crucial role in modern SAR studies by providing insights into how a molecule interacts with its biological target, typically a protein.

Molecular docking is a widely used technique to predict the preferred binding mode of a ligand to a receptor. scirp.org This information, combined with the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, helps to explain the binding affinity. nih.gov For furan-containing compounds, which are present in numerous biologically active molecules, theoretical studies can elucidate the specific interactions that contribute to their activity. nih.gov By building computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, it is possible to correlate molecular descriptors with biological activity and predict the potency of new, untested compounds. nih.gov

Advanced Applications of 2,2 Diphenyltetrahydrofuran and Its Structural Motif in Organic Synthesis

2,2-Diphenyltetrahydrofuran as a Key Synthetic Intermediate in Complex Molecule Construction

The construction of molecules containing this core often relies on cycloaddition or cyclization strategies where the THF ring is formed with the desired substitution pattern already in place. For instance, methods that build the ring from acyclic precursors are central to accessing these structures. One powerful approach is the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with ketones. This method allows for the direct formation of 2,2-disubstituted 4-methylenetetrahydrofurans from readily available aryl ketones, establishing the quaternary center at the C2 position in a single, efficient step. The resulting exocyclic methylene (B1212753) group can then be further functionalized, making these products versatile intermediates for more elaborate structures.

The significance of the tetrahydrofuran (B95107) ring in natural products underscores the importance of methods to synthesize its substituted forms. Many natural products feature 2,3,5-trisubstituted or other polysubstituted THF rings, and synthetic strategies are continuously being developed to access this core with high stereocontrol. nih.gov Chemo-enzymatic approaches, such as those using Baeyer-Villiger monooxygenases, have also been employed in the formal syntheses of THF-based natural products like showdomycin and goniofufurone, highlighting the value of this scaffold in bioactive molecule construction. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The chemical utility of the this compound scaffold is greatly expanded by methods that allow for its further derivatization. Introducing additional substituents onto the tetrahydrofuran ring or its phenyl groups can modulate the electronic and steric properties of the molecule, enabling its use in a wider range of applications.

The synthesis of polysubstituted tetrahydrofurans, including those with a 2,2-diaryl substitution pattern, is an active area of research. These methods provide access to a diverse library of THF-containing molecules that can serve as building blocks in drug discovery and materials science.

Several catalytic methods have been developed to construct these complex rings. Palladium-catalyzed processes are particularly prominent. One such method involves the heteroannulation of 2-bromoallyl alcohols with 1,3-dienes, which, enabled by urea (B33335) ligands, can generate a wide range of polysubstituted THF rings. Another powerful strategy is the Pd-catalyzed carboetherification of γ-hydroxyalkenes, which forms both a C-C and a C-O bond in a single step, capable of generating up to three stereocenters with good stereoselectivity. inter-chem.pl

A notable enantioselective method for creating 2,2-disubstituted systems involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with aryl ketones, using chiral phosphoramidite (B1245037) ligands. This reaction provides access to chiral 2,2-diaryl-4-methylenetetrahydrofurans with high yields and enantioselectivities. The scope of this reaction has been explored with various substituted aromatic ketones, demonstrating its utility in creating a range of chiral building blocks.

| Entry | Aryl Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Acetophenone | 85 | 87 |

| 2 | Propiophenone | 88 | 91 |

| 3 | 4'-Methoxyisobutyrophenone | 96 | 92 |

| 4 | 4-Acetyl-4'-bromobiphenyl | 87 | 94 |

| 5 | 2-Naphthyl methyl ketone | 79 | 95 |

This table presents selected data on the palladium-catalyzed cycloaddition of trimethylenemethane with various aryl ketones to form chiral 2,2-disubstituted 4-methylenetetrahydrofurans. The reaction demonstrates good to excellent yields and high enantioselectivity across a range of substrates.

Directed lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a specific, typically ortho, position. While direct lithiation of the C-H bonds on the tetrahydrofuran ring of this compound is not well-documented, the principle of directed lithiation offers a plausible strategy for the selective functionalization of its two phenyl rings.

A related strategy, known as directed lateral lithiation, allows for the deprotonation of a benzylic C-H bond. Research has shown that a urea moiety on a tolyl group can effectively direct lithiation to the adjacent methyl group. The resulting lithium intermediate can then react with various electrophiles to install new functional groups in high yields. This process demonstrates that a directing group can activate a C-H bond on a phenyl substituent for selective functionalization.

By analogy, one could envision installing a directing group onto one or both of the phenyl rings of the this compound scaffold. This would provide a synthetic handle to introduce additional substituents in a highly controlled, stereoselective manner, further diversifying the chemical space accessible from this core structure.

Development of Catalytic Systems Incorporating Tetrahydrofuran Derivatives

The rigid, well-defined structure of the tetrahydrofuran ring makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. By attaching coordinating atoms (like phosphorus or nitrogen) to a chiral THF backbone, ligands can be created that generate a specific, three-dimensional chiral environment around a metal center.

The design of effective chiral ligands is central to the field of enantioselective catalysis. An ideal ligand should be conformationally rigid, synthetically accessible, and electronically and sterically tunable. The tetrahydrofuran skeleton meets many of these criteria. For example, chiral 2,5-disubstituted tetrahydrofurans can be prepared with high stereopurity from natural sources like glutamic acid or through asymmetric synthesis. nih.gov These chiral backbones can then be elaborated into ligands such as diphosphines, which are highly effective in metal-catalyzed reactions. pnas.orgresearchgate.net

Phosphoramidites are another class of "privileged" ligands that have seen widespread success. inter-chem.plresearchgate.net These ligands are often derived from axially chiral biaryldiols like BINOL. The design principle involves tuning the steric and electronic properties of the ligand by modifying either the chiral backbone or the amine component. nih.gov A chiral THF unit could serve as the amine component or be integrated into the backbone to create novel ligand architectures. The synthesis of such ligands allows for the creation of catalysts tailored to specific transformations, leading to high levels of enantioselectivity. acs.org

Ligands derived from or incorporating the tetrahydrofuran motif have found application in a variety of important enantioselective catalytic reactions. These systems are particularly effective in creating chiral centers with high fidelity.

One prominent application is in palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral phosphine (B1218219) ligands, including those with backbones that could be derived from THF, are used to control the stereochemical outcome of the reaction, producing chiral products with high enantiomeric excess. nih.gov

Rhodium-catalyzed asymmetric hydrogenation is another area where chiral diphosphine ligands excel. These catalysts are capable of reducing prochiral olefins and ketones to chiral alkanes and alcohols with exceptional enantioselectivity. The stereoelectronic properties of the ligand are critical for achieving high efficiency. pnas.org

Furthermore, copper-catalyzed reactions have also benefited from chiral ligands based on heterocyclic scaffolds. For instance, a sequential one-pot Cu-catalyzed asymmetric Henry reaction followed by iodocyclization has been developed to produce 2,5-polysubstituted tetrahydrofurans with up to 97% ee. chemistryviews.org This reaction not only forms the chiral THF ring but also installs functional groups that can be further manipulated, demonstrating the power of catalysis to generate valuable chiral building blocks. chemistryviews.org Cobalt-catalyzed asymmetric couplings have also shown great promise, utilizing chiral NPN ligands to generate sterically congested chiral amides with excellent enantioselectivity. acs.org

| Metal | Ligand Type | Reaction Type | Max. Enantioselectivity (ee, %) | Reference |

|---|---|---|---|---|

| Palladium | Phosphoramidite | [3+2] Cycloaddition | 95% | - |

| Copper | Box-type Ligand (implied) | Asymmetric Henry/Iodocyclization | 97% | chemistryviews.org |

| Rhodium | Chiral Diphosphine | Asymmetric Hydrogenation | >99% | pnas.org |

| Cobalt | Bisoxazolinephosphine (NPN) | Reductive Coupling | 98.5:1.5 er | acs.org |

This table summarizes the application of different metal-ligand systems in enantioselective catalysis either for the synthesis of chiral tetrahydrofurans or utilizing principles applicable to THF-derived ligands.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of protons near phenyl groups) and confirm ring saturation.

- X-Ray Crystallography : Resolve absolute configuration and quantify steric interactions between phenyl groups (critical for derivatives like 2-methyl-2-phenyltetrahydrofuran) .

- IR Spectroscopy : Detect C–O–C stretching vibrations (~1,100 cm⁻¹) to confirm furanoid ring integrity.

Data Table :

| Technique | Key Observations for this compound | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.8–2.1 (m, 4H, CH₂), 7.2–7.4 (m, 10H, Ph) | |

| X-Ray | Dihedral angle: C7–C8–C9–C10 ≈ 178° |

How do steric effects from phenyl groups influence reaction outcomes in catalytic applications?

Advanced Research Question

In metal-catalyzed reactions (e.g., Pt-mediated dehydrogenation), bulky 2,2-diphenyl substituents can:

- Limit Catalyst Accessibility : Reduce turnover frequency due to hindered coordination sites.

- Stabilize Transition States : Enhance enantioselectivity via π-stacking interactions (observed in "roll-over" cyclometalation of bipyridine-Pt complexes) .

Experimental Design : - Compare reaction rates and selectivity between this compound and less hindered analogs (e.g., 2-methyl derivatives).

- Use kinetic isotope effects (KIEs) to probe steric vs. electronic contributions.

What analytical strategies address discrepancies in solvent polarity measurements for this compound?

Advanced Research Question

Conflicting polarity data (e.g., vs. 2-methyltetrahydrofuran) may arise from:

- Impurity Effects : Trace moisture or peroxides altering dielectric constants.

- Methodological Bias : Differences in solvatochromic dye selection (e.g., Reichardt’s dye vs. Nile Red).

Resolution : - Purification : Pre-dry solvent over molecular sieves; test peroxide content with KI/starch strips .

- Multi-Method Calibration : Cross-validate using Kamlet-Taft parameters and Hansen solubility plots .

How can computational modeling optimize synthetic routes to this compound?

Advanced Research Question

- Reaction Pathway Mapping : Use Gaussian or ORCA software to simulate intermediates and transition states.

- Solvent Effects : Apply COSMO-RS models to predict solvent interactions (e.g., THF vs. 2-MeTHF) and improve yield .

Case Study : DFT studies on analogous dihydrofurans revealed that electron-withdrawing substituents lower activation barriers for cyclization by 15–20 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|